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Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method for the quantification of Ravidasvir in plasma. The

described protocol utilizes a straightforward protein precipitation extraction procedure and an

isocratic chromatographic separation, providing a reliable and efficient workflow for

pharmacokinetic studies and clinical research. The method has been validated according to

US-FDA bioanalytical method validation guidelines, demonstrating excellent linearity, accuracy,

precision, and stability.

Introduction
Ravidasvir is a potent, pan-genotypic inhibitor of the hepatitis C virus (HCV) non-structural

protein 5A (NS5A).[1] It is a key component of combination therapies for chronic HCV infection.

[2][3] Accurate quantification of Ravidasvir in biological matrices like plasma is crucial for

pharmacokinetic assessments, dose-response relationship studies, and overall drug

development. This document provides a detailed protocol for the determination of Ravidasvir
in plasma using LC-MS/MS.
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Property Value Reference

Molecular Formula C42H50N8O6 [4]

Molecular Weight 762.9 g/mol [4]

Monoisotopic Mass 762.38533134 g/mol [4]

Experimental Workflow
A graphical representation of the experimental workflow is provided below.

Sample Preparation LC-MS/MS Analysis Data Processing

Plasma Sample (50 µL) Add Internal Standard (Acyclovir) Protein Precipitation with Acetonitrile Vortex & Centrifuge Evaporate Supernatant Reconstitute in Mobile Phase Inject 5 µL into LC-MS/MS Chromatographic Separation Mass Spectrometric Detection (MRM) Quantification Reporting

Click to download full resolution via product page

Caption: Experimental workflow for Ravidasvir quantification in plasma.

Detailed Protocols
Materials and Reagents

Ravidasvir reference standard

Acyclovir (Internal Standard, IS)

Acetonitrile (UPLC/MS grade)[2]

Methanol (UPLC/MS grade)[2]

Dimethyl sulfoxide (DMSO)[2]

Ammonium formate[2]

Formic acid[2]
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Ultrapure water[2]

Control plasma (species as required, e.g., rat, human)

Stock and Working Solution Preparation
Ravidasvir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount

of Ravidasvir in DMSO.[2]

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate

amount of Acyclovir in DMSO.[2]

Intermediate and Working Solutions: Prepare intermediate and working solutions of

Ravidasvir and the internal standard by diluting the stock solutions with methanol to the

desired concentrations.[2]

Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QC

samples by spiking appropriate volumes of the Ravidasvir working solutions into control

plasma.[2]

Sample Preparation Protocol
Pipette 50 µL of plasma sample (unknown, calibration standard, or QC) into a 2.0 mL

microcentrifuge tube.[2]

Add 20 µL of the Acyclovir working solution (10.0 µg/mL) to each tube.[2]

Add 750 µL of deionized water and vortex for 30 seconds.[2]

Add 500 µL of acetonitrile, vortex for 60 seconds to precipitate proteins.[2]

Centrifuge the tubes at 10,000 rpm for 12 minutes at 5 °C.[2]

Carefully transfer the supernatant to a clean tube.[2]

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.[2]

Reconstitute the dried residue in 100 µL of the mobile phase.[2]
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Transfer the reconstituted sample to an autosampler vial for injection.

LC-MS/MS Method Parameters
The following tables summarize the chromatographic and mass spectrometric conditions for the

analysis of Ravidasvir.

Parameter Condition

HPLC System Agilent 1200 series or equivalent[2]

Column Eclipse plus C18 (50 mm × 2.1 mm, 1.8 µm)[2]

Mobile Phase
10 mM Ammonium Formate : Acetonitrile (61:39,

v/v), pH 4.0[2]

Flow Rate 0.25 mL/min[2]

Injection Volume 5.0 µL[2]

Column Temperature 40 °C (typical)

Autosampler Temp. 10 °C[2]

Retention Time
Ravidasvir: ~3.32 min, Acyclovir (IS): ~0.84

min[2]

Parameter Condition

Mass Spectrometer Agilent 6410 QqQ or equivalent[2]

Ionization Mode Electrospray Ionization (ESI), Positive[2]

Scan Type Multiple Reaction Monitoring (MRM)[2]

Capillary Voltage 4000 V[2]

Source Temperature 350 °C[2]

Desolvation Gas Flow 11 L/min (Nitrogen)[2]
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Analyte
Precursor Ion
(m/z)

Product Ion
(m/z)

Collision
Energy (V)

Cone Voltage
(V)

Ravidasvir 763.0 589.3 35 145

Ravidasvir

(Qualifier)
763.0 537.1 35 145

Acyclovir (IS) 226.0 152.0 18 140

Acyclovir (IS

Qualifier)
226.0 135.0 18 140

Data sourced

from Hefnawy et

al., 2020.[2]

Method Validation Summary
The described method was validated for linearity, accuracy, precision, recovery, and stability in

rat plasma.[2]

Linearity
The method demonstrated excellent linearity over the concentration range of 0.5–600 ng/mL for

Ravidasvir.[2]

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²)

Ravidasvir 0.5 - 600 ≥ 0.997

Data sourced from Hefnawy et

al., 2020.[2]

Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control levels:

LLOQ, low (LQC), medium (MQC), and high (HQC).[2] The results were within the acceptable

limits of ±15% (±20% for LLOQ) as per FDA guidelines.[2]
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QC Level
Concentrati
on (ng/mL)

Within-Day
Accuracy
(%)

Between-
Day
Accuracy
(%)

Within-Day
Precision
(%RSD)

Between-
Day
Precision
(%RSD)

LLOQ 0.5 N/A N/A ≤ 6.54 N/A

LQC 1.5 107.25 103.45 ≤ 9.74 ≤ 9.74

MQC 200 103.16 99.26 ≤ 9.74 ≤ 9.74

HQC 550 N/A N/A ≤ 9.74 ≤ 9.74

Data

represents

combined

performance

for Ravidasvir

and

Sofosbuvir as

reported by

Hefnawy et

al., 2020.[2]

Recovery and Matrix Effect
The extraction recovery of Ravidasvir from rat plasma was consistent and high, ranging from

92.53% to 107.25%.[2] The matrix effect was found to be negligible, ensuring the reliability of

the assay.

Stability
Ravidasvir was found to be stable in plasma under various storage and handling conditions,

including short-term at room temperature, long-term at -80°C, and after multiple freeze-thaw

cycles.[2] The stability data confirms that sample integrity is maintained during routine

laboratory procedures.[2]

Application to a Pharmacokinetic Study
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This validated method was successfully applied to a pharmacokinetic study in rats following

oral administration of Ravidasvir.[2] The assay was sensitive enough to characterize the

plasma concentration-time profile of the drug.[2] Key pharmacokinetic parameters obtained

were:

Parameter Value (mean ± SD)

Cmax 132.35 ± 26.41 ng/mL

Tmax 1.50 ± 0.15 h

AUC(0-∞) 525.90 ± 105.18 ng*h/mL

Data from a study in rats administered 35 mg/kg

Ravidasvir, sourced from Hefnawy et al., 2020.

[2]

Conclusion
The LC-MS/MS method described in this application note is a validated, sensitive, and reliable

approach for the quantification of Ravidasvir in plasma. The simple sample preparation and

rapid chromatographic analysis make it suitable for high-throughput applications in drug

development and clinical research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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